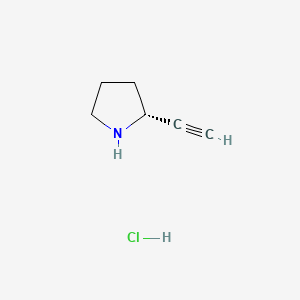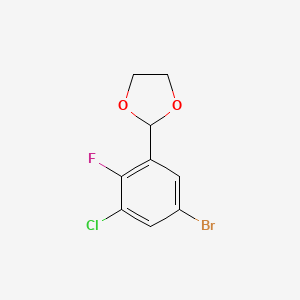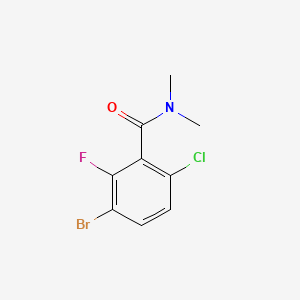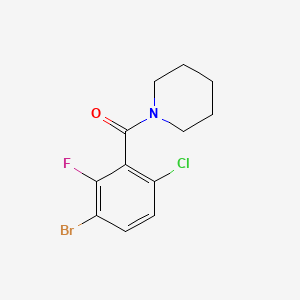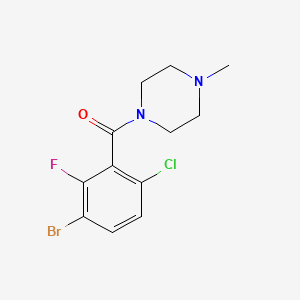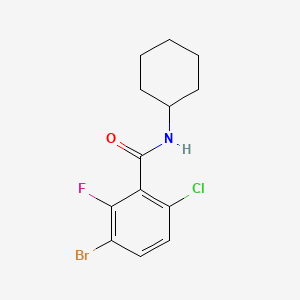
3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide is a complex organic compound with the molecular formula C13H14BrClFNO and a molecular weight of 334.61 g/mol. This compound features a benzene ring substituted with bromine at the 3-position, chlorine at the 6-position, and fluorine at the 2-position, along with a cyclohexyl group attached to the nitrogen atom in the amide group. The presence of these halogens and the cyclohexyl group significantly influences the compound’s reactivity and electronic properties.
Vorbereitungsmethoden
The synthesis of 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom at the 3-position of the benzene ring.
Chlorination: Addition of a chlorine atom at the 6-position.
Fluorination: Incorporation of a fluorine atom at the 2-position.
Amidation: Formation of the amide bond by reacting the substituted benzene with cyclohexylamine under appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions .
Analyse Chemischer Reaktionen
3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide undergoes various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed to yield 3-bromo-6-chloro-2-fluorobenzoic acid and cyclohexylamine.
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) are susceptible to nucleophilic substitution reactions, where another atom or group replaces them.
Common reagents used in these reactions include water for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities due to the presence of multiple halogens and the cyclohexyl group.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide involves interactions with various molecular targets and pathways. The compound’s halogen atoms and amide group can participate in hydrogen bonding and other interactions, influencing its biological activity. The cyclohexyl group affects the molecule’s conformation and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide include:
3-Bromo-6-chloro-2-fluorobenzaldehyde: Lacks the cyclohexyl group and amide bond, making it less complex.
3-Bromo-2-chloro-N-cyclohexyl-6-fluorobenzamide: Similar structure but with different positions of halogen atoms.
Eigenschaften
IUPAC Name |
3-bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClFNO/c14-9-6-7-10(15)11(12(9)16)13(18)17-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYCPEVABGKZND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClFNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.61 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
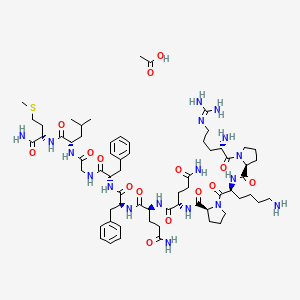
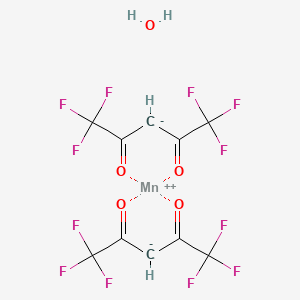
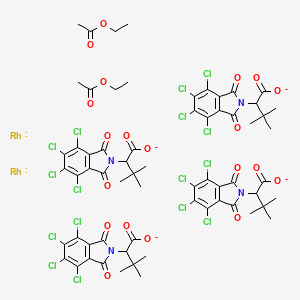
![S-[4-(1-Pyrrolidinyl)phenyl]-S-(trifluoromethyl)-N-(trifluoromethylsulfonyl)sulfimine](/img/structure/B6288794.png)
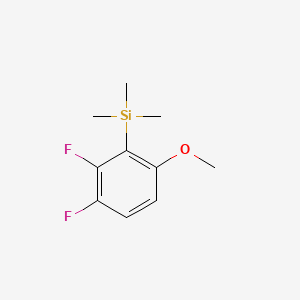
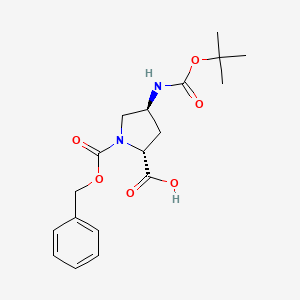
![N-[(5-Cyano-2-furyl)methyl]-N,N-diethylethanaminium bromide](/img/structure/B6288809.png)
![Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6288826.png)
![tert-Butyl cis-3-oxo-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazine-6-carboxylate](/img/structure/B6288828.png)
